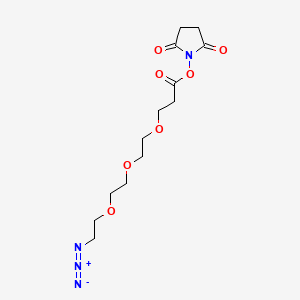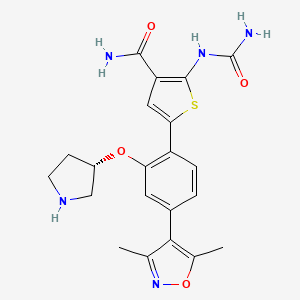
Éster de Azido-PEG3-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group .
Synthesis Analysis
Azido-PEG3-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-PEG3-NHS ester is C12H18N4O7 . It contains an Azide group and a NHS ester group .Physical And Chemical Properties Analysis
Azido-PEG3-NHS ester is a liquid, colorless to light yellow in appearance . It has a molecular weight of 330.29 . It is soluble in water, DMSO, DCM, DMF .Aplicaciones Científicas De Investigación
Química Click
El éster de Azido-PEG3-NHS se usa ampliamente en química click {svg_1}. El grupo azida puede reaccionar con alquinos como BCN, DBCO, grupo propargílico a través de la química click para producir un enlace triazólico estable {svg_2}.
Etiquetado de proteínas
El éster NHS del éster de Azido-PEG3-NHS se puede aplicar para etiquetar las aminas primarias (-NH2) de las proteínas {svg_3}. Esto permite la modificación de proteínas para diversas aplicaciones de investigación.
Modificación de oligonucleótidos
El éster de Azido-PEG3-NHS también se utiliza para la modificación de oligonucleótidos modificados con amina {svg_4}. Esto puede ser útil en el estudio de las interacciones y funciones del ADN o ARN.
Estudios de liberación de fármacos
El éster de Azido-PEG3-NHS encuentra aplicación en estudios de liberación de fármacos {svg_5}. Se puede utilizar para modificar moléculas de fármacos para estudiar sus perfiles de liberación.
Nanotecnología
En el campo de la nanotecnología, el éster de Azido-PEG3-NHS se utiliza para modificar nanopartículas para diversas aplicaciones {svg_6}.
Investigación de nuevos materiales
El éster de Azido-PEG3-NHS se utiliza en investigación de nuevos materiales {svg_7}. Se puede utilizar para modificar materiales a nivel molecular para crear nuevos materiales con las propiedades deseadas.
Estudios de cultivo celular
El éster de Azido-PEG3-NHS se utiliza en estudios de cultivo celular {svg_8}. Se puede utilizar para modificar biomoléculas en el cultivo celular para estudiar sus efectos.
Soporte de síntesis de ligandos y polipéptidos
El éster de Azido-PEG3-NHS se utiliza en el estudio del soporte de síntesis de ligandos y polipéptidos {svg_9}. Se puede utilizar para modificar ligandos y polipéptidos para diversas aplicaciones de investigación.
Mecanismo De Acción
Target of Action
Azido-PEG3-NHS ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
Azido-PEG3-NHS ester contains an azide group that can react with alkyne groups present in molecules such as BCN, DBCO, and Propargyl group via Click Chemistry . This reaction yields a stable triazole linkage . The NHS ester part of the compound can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The compound plays a crucial role in the ubiquitin-proteasome system within cells . PROTACs, which use Azido-PEG3-NHS ester as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Azido-PEG3-NHS ester is the formation of a stable triazole linkage with target molecules . This allows for the selective degradation of target proteins when used in the synthesis of PROTACs .
Action Environment
The action of Azido-PEG3-NHS ester is influenced by the presence of alkyne groups in the target molecules . The compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXVOZUEBSSRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)





![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)
